molecular formula C6H6BrClN2 B13602513 2-(2-Bromoethyl)-5-chloropyrazine

2-(2-Bromoethyl)-5-chloropyrazine

Cat. No.: B13602513
M. Wt: 221.48 g/mol
InChI Key: VJBJISCJTVJWAB-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-5-chloropyrazine is an organic compound that belongs to the class of pyrazines. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of bromine and chlorine atoms in the structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)-5-chloropyrazine typically involves the bromination of 5-chloropyrazine. One common method is the reaction of 5-chloropyrazine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)-5-chloropyrazine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyrazines with various functional groups.

    Oxidation: Pyrazine N-oxides.

    Reduction: Amino-substituted pyrazines.

Scientific Research Applications

2-(2-Bromoethyl)-5-chloropyrazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-5-chloropyrazine involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, making the compound useful in medicinal chemistry for designing drugs that target specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromoethyl)-1,3-dioxolane
  • 2-Bromoethyl acrylate
  • (2-Bromoethyl)triphenylphosphonium bromide

Uniqueness

2-(2-Bromoethyl)-5-chloropyrazine is unique due to the presence of both bromine and chlorine atoms in its structure, which imparts distinct reactivity and selectivity in chemical reactions

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

2-(2-bromoethyl)-5-chloropyrazine

InChI

InChI=1S/C6H6BrClN2/c7-2-1-5-3-10-6(8)4-9-5/h3-4H,1-2H2

InChI Key

VJBJISCJTVJWAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Cl)CCBr

Origin of Product

United States

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